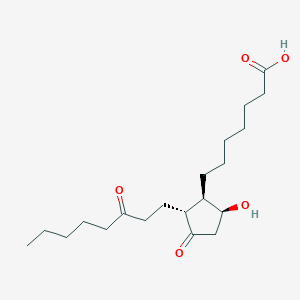
13,14-dihydro-15-keto Prostaglandin D1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13,14-二氢-15-酮前列腺素D1 (13,14-dihydro-15-keto PGD1 ) 是前列腺素家族中的一个理论代谢产物。尽管它尚未被分离为天然产物,但它来源于二高-γ-亚麻酸 (DGLA) 并且与其他前列腺素密切相关。 值得注意的是,它在人类中作为ADP诱导血小板聚集的抑制剂,其IC50值为320 ng/ml,大约是PGD2的十分之一 .
准备方法
作为一种理论化合物,13,14-二氢-15-酮PGD1 尚未被合成或工业化生产。 它的潜在合成路线和反应条件将涉及对现有前列腺素结构的修改。 遗憾的是,关于其制备方法的具体方法尚未见报道。
化学反应分析
反应类型::
氧化: 鉴于其酮官能团, 它可能会发生氧化反应。
还原: 还原反应可能会发生,将酮基转化为羟基。
取代: 取代反应可能涉及官能团的修饰。
氧化: 氧化剂 (例如,过氧化物,铬酸盐)。
还原: 还原剂 (例如,氢化物,金属催化剂)。
取代: 亲核试剂 (例如,格氏试剂,卤代烃)。
主要产物:: 这些反应产生的具体产物将取决于反应条件和使用的起始原料。
科学研究应用
13,14-Dihydro-15-keto Prostaglandin D1 exhibits several biological activities that are crucial for understanding its applications:
- Anti-inflammatory Effects : It has been shown to modulate inflammatory responses, potentially by influencing the production of other prostaglandins and lipid mediators. For instance, it is involved in the regulation of prostaglandin D2 and E2 levels during inflammatory processes .
- Role in Reproductive Health : Studies indicate that this compound may play a significant role in reproductive physiology by influencing endometrial prostanoid profiles, which are critical for implantation and maintenance of pregnancy .
- Cancer Research : There is emerging evidence that this compound may have implications in cancer biology. Its structural analogs have been studied for their ability to inhibit signaling pathways associated with tumor growth and progression, such as the STAT3 signaling pathway .
Inflammation Studies
Research has highlighted the compound's potential to alter inflammatory mediator profiles. In models of tendon overuse, increased levels of this compound were observed alongside other inflammatory markers, suggesting its role in resolving inflammation . This positions the compound as a candidate for further investigation in inflammatory diseases.
Cancer Therapeutics
The inhibition of cancer cell proliferation by prostaglandins has been a focal point in cancer research. This compound's analogs have demonstrated the ability to suppress key signaling pathways involved in cancer progression. For instance, studies have shown that related compounds can inhibit STAT3 activity, which is crucial for various cancers . This suggests a possible application in developing anticancer therapies.
Reproductive Health Research
The compound's influence on prostaglandin profiles in the endometrium makes it relevant for studies on infertility and reproductive health. Its role in modulating the effects of other prostaglandins could provide insights into conditions such as recurrent miscarriage and implantation failure .
Case Studies
作用机制
13,14-二氢-15-酮PGD1 发挥其作用的精确机制尚不清楚。需要进一步研究来阐明其分子靶标和相关通路。
相似化合物的比较
虽然13,14-二氢-15-酮PGD1 因其特定的酮位置而独特,但它与其他前列腺素相似,包括PGD2和其他D系列代谢物。
生物活性
13,14-Dihydro-15-keto Prostaglandin D1 (13,14-dihydro-15-keto PGD1) is a metabolite derived from Prostaglandin D1 (PGD1) through the action of the enzyme 15-hydroxy prostaglandin dehydrogenase. This compound is part of the D-series of prostaglandins and exhibits significant biological activity, particularly in the context of platelet aggregation and cardiovascular health. Despite its potential implications, research on 13,14-dihydro-15-keto PGD1 is relatively limited.
Chemical Structure and Formation
13,14-Dihydro-15-keto PGD1 is formed via the oxidation of PGD1, where the 15-hydroxy group is converted into a ketone. This transformation is facilitated by the enzyme 15-hydroxy prostaglandin dehydrogenase, which plays a crucial role in prostaglandin metabolism. The structural formula can be represented as follows:
Inhibition of Platelet Aggregation
One of the most notable biological activities of 13,14-dihydro-15-keto PGD1 is its ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP). This property is particularly significant in the context of thrombotic diseases. The compound has an IC50 value of approximately 320 ng/ml , indicating that it is about ten times less potent than its precursor, PGD2. The inhibition mechanism involves interaction with specific enzymes and proteins in the platelet aggregation pathway.
The primary target for 13,14-dihydro-15-keto PGD1 is the ADP-induced pathway of platelet aggregation. By inhibiting this process, the compound can potentially mitigate risks associated with thrombosis and cardiovascular diseases. The biochemical pathways involved include:
- Interaction with 15-hydroxy prostaglandin dehydrogenase : This enzyme not only facilitates the conversion from PGD1 but also influences the activity of other prostaglandins.
- Modulation of cellular signaling pathways : The compound affects gene expression related to inflammatory responses and cellular metabolism.
Case Studies
While direct studies on 13,14-dihydro-15-keto PGD1 are sparse, related research provides insights into its effects:
- Thrombotic Conditions : In vitro studies have shown that compounds similar to 13,14-dihydro-15-keto PGD1 can significantly reduce platelet aggregation in response to ADP.
- Metabolic Pathways : Research indicates that variations in metabolic enzyme activity may affect the transformation rates and biological efficacy of related prostaglandins .
Comparative Analysis with Other Prostaglandins
The following table summarizes key differences between 13,14-dihydro-15-keto PGD1 and other related prostaglandins:
| Compound | IC50 (ng/ml) | Primary Activity | Source |
|---|---|---|---|
| 13,14-Dihydro-15-keto PGD1 | 320 | Inhibits ADP-induced platelet aggregation | Metabolite of PGD1 |
| Prostaglandin D2 (PGD2) | ~30 | Induces sleep; modulates inflammation | Natural product |
| Prostaglandin E2 (PGE2) | ~100 | Promotes inflammation; regulates fever | Natural product |
属性
IUPAC Name |
7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-18,22H,2-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCAXDJXNVRHRC-KURKYZTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













